molecular formula C14H13BF3K B7893717 Potassium 4'-Ethylbiphenyl-4-trifluoroborate

Potassium 4'-Ethylbiphenyl-4-trifluoroborate

Cat. No.: B7893717
M. Wt: 288.16 g/mol
InChI Key: XEEHEAZCVOFPQF-UHFFFAOYSA-N
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Description

Potassium 4’-Ethylbiphenyl-4-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, enhancing its reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4’-Ethylbiphenyl-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4’-ethylbiphenyl-4-boronic acid with potassium bifluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is obtained in high yield. Another method involves the use of tetrabutylammonium bifluoride as a reagent, which facilitates the formation of the trifluoroborate group.

Industrial Production Methods

In an industrial setting, the production of potassium 4’-ethylbiphenyl-4-trifluoroborate may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process typically includes steps such as the preparation of the boronic acid precursor, reaction with potassium bifluoride, and purification of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 4’-Ethylbiphenyl-4-trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding biphenyl derivatives.

    Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds.

Scientific Research Applications

Potassium 4’-Ethylbiphenyl-4-trifluoroborate has numerous applications in scientific research:

    Chemistry: It is widely used as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds with potential medicinal properties.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium 4’-ethylbiphenyl-4-trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the potassium ion, which stabilizes the trifluoroborate group and enhances its nucleophilicity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-tert-butylphenyltrifluoroborate

Uniqueness

Potassium 4’-Ethylbiphenyl-4-trifluoroborate is unique due to the presence of the ethyl group on the biphenyl moiety, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

potassium;[4-(4-ethylphenyl)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BF3.K/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18;/h3-10H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEHEAZCVOFPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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